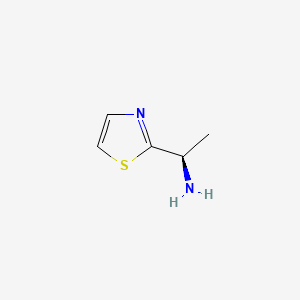

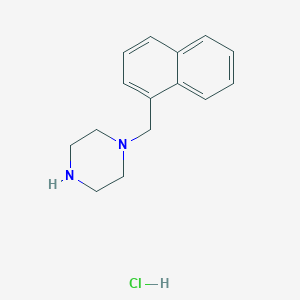

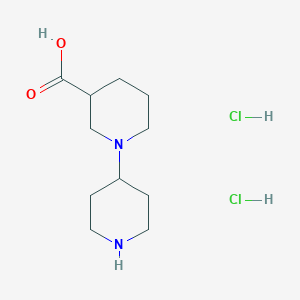

![molecular formula C11H11N3OS B1388399 1-(噻吩并[2,3-d]嘧啶-4-基)哌啶-4-酮 CAS No. 1094427-64-1](/img/structure/B1388399.png)

1-(噻吩并[2,3-d]嘧啶-4-基)哌啶-4-酮

描述

1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one . It has been identified as a new class of ROCK inhibitors . The structure-activity relationship studies of these compounds led to the identification of the most potent compound .

Synthesis Analysis

A green approach to the synthesis of this class of compounds involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis

The molecular structure of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is similar to that of adenine and guanine . It is a part of a larger class of compounds known as thieno[2,3-d]pyrimidines .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines are known to undergo a range of chemical reactions . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .科学研究应用

药物化学:潜在的治疗应用

由于该化合物与嘌呤碱基结构相似,因此它在潜在治疗应用方面得到了探索 . 它在开发抗感染剂方面显示出前景,具有广泛的生物学特性,包括抗菌、抗真菌、抗寄生虫和抗病毒活性 . 它的药效团在合成针对各种酶和途径的抑制剂方面意义重大,这可能会导致治疗神经退行性疾病的新方法 .

药物发现:癌症细胞生长的抑制剂

噻吩并[2,3-d]嘧啶-4-基哌啶-4-酮衍生物已被合成作为癌症细胞生长的选择性抑制剂。 这些化合物已在体外进行了测试,以评估其抑制各种癌细胞系增殖的能力,结果显示其作为潜在抗癌剂具有前景 .

绿色化学:可持续的合成方法

该化合物的合成已通过绿色化学方法进行,其特点是步骤经济性、减少催化剂负载量和易于纯化。 这种方法强调化学合成的环境影响,旨在开发更可持续和环保的生产方法 .

化学性质和合成

1-(噻吩并[2,3-d]嘧啶-4-基)哌啶-4-酮的化学性质已得到广泛研究,并开发了多种合成方法来构建其核心结构。 这些方法涉及使用一碳源试剂或伯胺对噻吩衍生物进行环化,突出了该化合物作为合成中间体的多功能性 .

工业用途:杂环构建块

作为一种杂环化合物,它在工业应用中充当构建块,用于合成更复杂的分子。 它在创建各种化学实体方面的效用突出了其在制药制造和材料科学中的重要性 .

研究环境中的安全和操作

该化合物在研究环境中的操作和安全规程涉及标准预防措施,例如佩戴个人防护设备、确保通风良好,并避免接触皮肤和眼睛。 适当的储存条件对于保持其稳定性并防止降解也至关重要 .

作用机制

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets

Mode of Action

Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms . The specific interaction of this compound with its targets would depend on the nature of the target and the structural features of the compound.

Biochemical Pathways

Thieno[2,3-d]pyrimidines are known to affect a variety of biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and therapeutic potential .

Result of Action

Thieno[2,3-d]pyrimidines are known to have diverse biological activities . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .

实验室实验的优点和局限性

The use of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-oneeridine-4-one in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, making it a cost-effective option for researchers. Second, it is a versatile building block, allowing for the synthesis of various derivatives and complex molecules. Finally, it is a relatively stable compound, making it suitable for use in a variety of applications.

However, there are some limitations to the use of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-oneeridine-4-one in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound can be toxic, so it is important to take necessary safety precautions when handling it.

未来方向

There are many potential future directions for the use of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-oneeridine-4-one in scientific research. For example, it could be used in the development of new drugs and agrochemicals with improved efficacy and safety profiles. It could also be used in the development of new materials for fuel cells, sensors, and other applications. In addition, it could be used to study the mechanism of action of various biological processes and to develop new therapeutic strategies for the treatment of diseases. Finally, it could be used to synthesize novel compounds with potential therapeutic applications.

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

生化分析

Biochemical Properties

1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can bind to specific receptors on the cell surface, influencing cellular responses .

Cellular Effects

The effects of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can affect metabolic pathways by interacting with enzymes involved in energy production .

Molecular Mechanism

At the molecular level, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. The compound may inhibit or activate enzymes, leading to changes in biochemical pathways. Additionally, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one can result in toxic or adverse effects, including organ damage and altered metabolic function .

Metabolic Pathways

1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nucleotides, amino acids, and lipids. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one may inhibit enzymes involved in nucleotide synthesis, impacting DNA and RNA production .

Transport and Distribution

Within cells and tissues, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one may accumulate in the nucleus, where it can interact with DNA and regulatory proteins .

Subcellular Localization

The subcellular localization of 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one may be localized to the mitochondria, where it can influence energy production and apoptosis. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c15-8-1-4-14(5-2-8)10-9-3-6-16-11(9)13-7-12-10/h3,6-7H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEPVPXXDVRNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C3C=CSC3=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

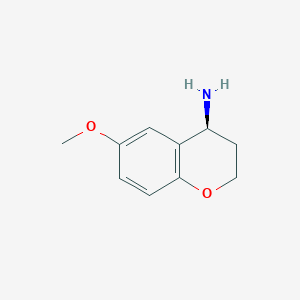

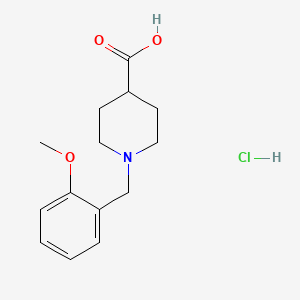

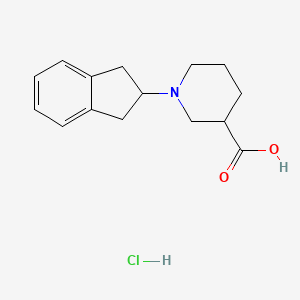

![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1388319.png)

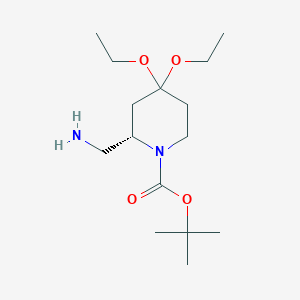

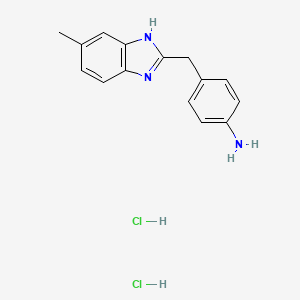

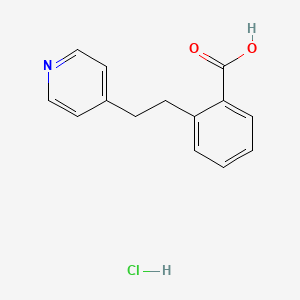

![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)

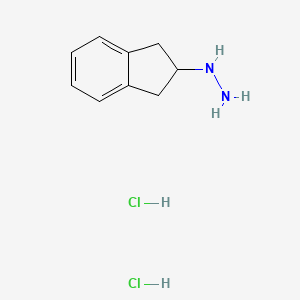

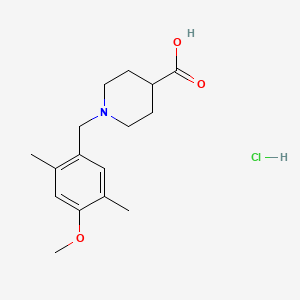

![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)